

"biological activities of 4-Ethyl-3thiosemicarbazide derivatives"

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Compound of Interest

Compound Name: 4-Ethyl-3-thiosemicarbazide

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An In-depth Technical Guide on the Biological Activities of **4-Ethyl-3-thiosemicarbazide**Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiosemicarbazides and their derivatives, particularly thiosemicarbazones, represent a versatile class of compounds extensively studied for their broad spectrum of biological activities. The core structure, characterized by a sulfur atom and multiple nitrogen atoms, allows for effective chelation of metal ions and diverse molecular interactions, making these compounds promising candidates in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of **4-Ethyl-3-thiosemicarbazide** derivatives. It summarizes key quantitative data on their antimicrobial, antifungal, and anticancer properties, details relevant experimental protocols, and visualizes critical workflows and molecular pathways to support ongoing research and drug development efforts.

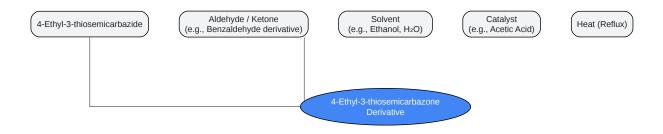
Synthesis of 4-Ethyl-3-thiosemicarbazide Derivatives

The synthesis of thiosemicarbazide derivatives, particularly thiosemicarbazones, is a well-established process in medicinal chemistry. The general approach involves the condensation



reaction between a thiosemicarbazide and an appropriate aldehyde or ketone. For derivatives of **4-Ethyl-3-thiosemicarbazide**, the synthesis typically begins with the reaction of **4-Ethyl-3-thiosemicarbazide** with a selected aldehyde or ketone, often under reflux in an alcohol medium like ethanol, sometimes with a catalytic amount of acid (e.g., acetic or formic acid).[1] [2][3]

This reaction leads to the formation of a Schiff base, creating a thiosemicarbazone with an imine (-N=CH-) group, which is considered critical for its biological activity.[4] The versatility of this synthesis allows for the introduction of various substituents by choosing different aldehydes or ketones, enabling the exploration of structure-activity relationships (SAR).[5]



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Caption: General synthesis workflow for 4-Ethyl-3-thiosemicarbazone derivatives.

Biological Activities and Quantitative Data

Derivatives of **4-Ethyl-3-thiosemicarbazide** have demonstrated a wide array of pharmacological effects, including antimicrobial, anticancer, and antitubercular activities.

Antimicrobial and Antifungal Activity

Thiosemicarbazides are well-documented for their potent activity against a range of bacterial and fungal pathogens.[6][7] Their mechanism is often linked to the chelation of essential metal ions or inhibition of specific microbial enzymes.[8][9] Some derivatives also show synergistic effects when combined with existing antifungal drugs like fluconazole, offering a strategy to combat drug-resistant strains.[10]



Table 1: Antibacterial Activity of 4-Ethyl-3-thiosemicarbazide and Related Derivatives

Compound	Test Organism	Activity (MIC/IC50)	Reference
1-(2,4- dimethylthiazole-5- carboxyl)-N-4- ethylthiosemicarba zide	Escherichia coli	0.4-0.5 μM	[7]
1-(4-fluorobenzoyl)-N- 4- ethylthiosemicarbazid e	Escherichia coli	0.4-0.5 μΜ	[7]
Thiosemicarbazide 3a (with 3-chlorophenyl substituent)	Staphylococcus aureus (various strains)	1.95 - 3.9 μg/mL (MIC)	[6]
Thiosemicarbazide 3a	S. epidermidis, M. luteus, B. cereus	15.63 μg/mL (MBC)	[6]

| Boron-containing derivatives (1-7) | Bacillus cereus, Pseudomonas aeruginosa | Moderate Activity [4] |

Table 2: Antifungal Activity of 4-Ethyl-3-thiosemicarbazide and Related Derivatives

Compound	Test Organism	Activity (MIC/IC50)	Reference
Hydroxamate derivative 4f	Candida albicans	1.29 µM (IC50)	[11]
Boron-containing derivatives (1-7)	Aspergillus niger, Saccharomyces cerevisiae	Moderate Activity	[4]

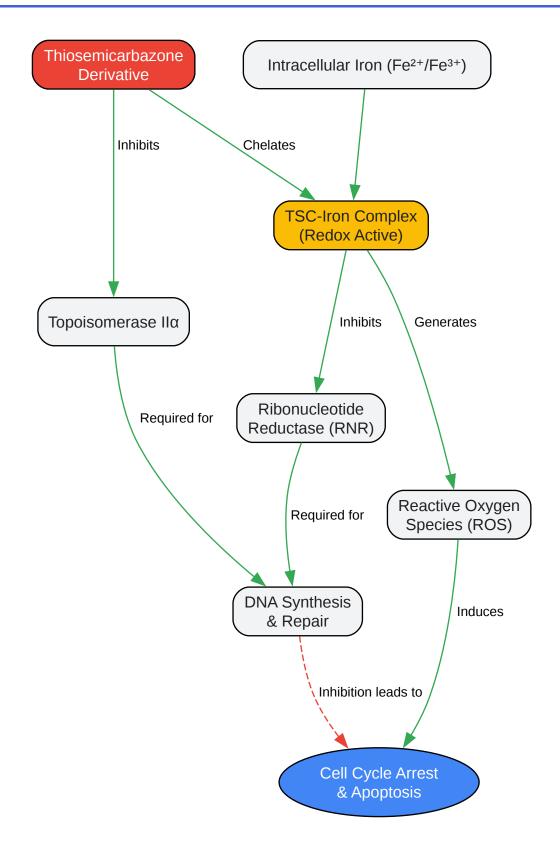
| 4-arylthiosemicarbazides | Candida albicans, Candida parapsilosis | 50-100 μ g/mL (MIC) |[12] |



Anticancer Activity

The anticancer properties of thiosemicarbazones are a major focus of research.[9][13] Their primary proposed mechanism involves the high-affinity chelation of iron, which leads to the inhibition of ribonucleotide reductase, an essential enzyme for DNA synthesis and repair.[5][13] This disruption of the cell cycle can induce apoptosis in rapidly proliferating cancer cells.[5] Other identified mechanisms include the inhibition of topoisomerase IIa and the generation of reactive oxygen species (ROS) through redox-active metal complexes.[14][15]





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Caption: Proposed anticancer mechanisms of action for thiosemicarbazone derivatives.



Table 3: Anticancer Activity of Thiosemicarbazide/Thiosemicarbazone Derivatives

Compound	Cell Line	Activity (IC50)	Reference
Hydroxamate derivative 4h	Cancer cells	0.07 μΜ	[11]
Compound 5a (4- chlorobenzoyl derivative)	B16F10 Melanoma	0.7 μg/mL	[16]
Compound 5e (4- bromobenzoyl derivative)	B16F10 Melanoma	0.9 μg/mL	[16]
Compound AB2 (Thiosemicarbazide)	LNCaP (Prostate Cancer)	108.14 μΜ	[14]

| Dp44mT | Murine M109 Lung Carcinoma | Reduces growth to 47% of control (in vivo) |[15] |

Antitubercular Activity

Certain thiosemicarbazide derivatives have shown significant promise as antitubercular agents. Their effectiveness against Mycobacterium species highlights another important therapeutic avenue for this class of compounds.[3][17]

Table 4: Antitubercular Activity of Thiosemicarbazide Derivatives

Compound	Test Organism	Activity (MIC)	Reference
Compound 11	Mycobacterium bovis	0.39 μg/mL	[3]
Compound 30	Mycobacterium bovis	0.39 μg/mL	[3]

| Thiosemicarbazones with TZD | Mycobacterium tuberculosis | 0.031-0.125 μ g/mL |[18] |

Experimental Protocols



Accurate and reproducible experimental design is crucial for the evaluation of biological activity. The following are summarized protocols based on cited literature.

Synthesis of Boron-Containing Thiosemicarbazones (General Protocol)

This protocol describes the synthesis of thiosemicarbazones from **4-Ethyl-3-thiosemicarbazide** and various formylphenylboronic acids.[1]

- Suspension: Suspend 4-Ethyl-3-thiosemicarbazide (e.g., 500 mg, 4.19 mmol) in distilled water (25 mL).
- Addition of Reactants: Add an equimolar amount of the desired formylphenylboronic acid
 (4.19 mmol) to the stirred suspension.
- Catalysis: Add one drop of formic acid to catalyze the reaction.
- Reflux: Heat the reaction mixture at reflux for 2 hours.
- Cooling and Precipitation: Allow the mixture to cool to room temperature, which will result in the formation of a precipitate.
- Isolation: Collect the solid product by suction filtration.
- Washing: Wash the collected precipitate with diethyl ether (2 x 10 mL) to remove impurities.
- Drying: The final product is dried to afford the thiosemicarbazone as a solid.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[6][19]

 Preparation of Stock Solutions: Dissolve the synthesized compounds in a suitable solvent, such as dimethylsulfoxide (DMSO), to create a high-concentration stock solution (e.g., 3 mg/mL).[19]

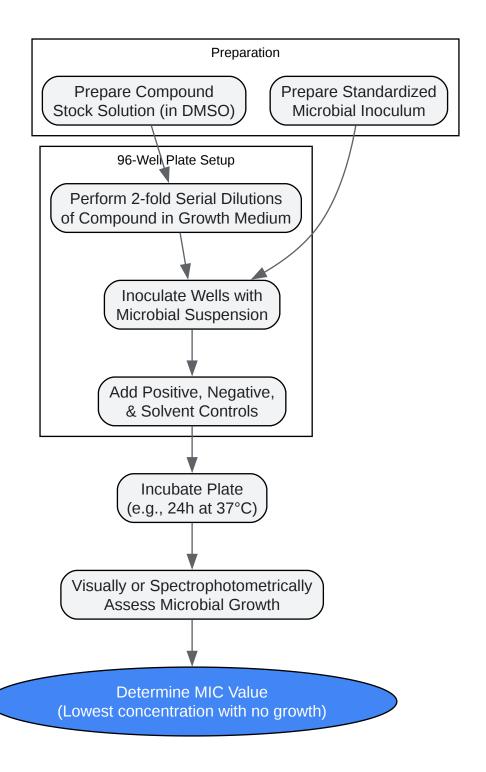
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- Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi) to achieve a range of desired concentrations.
- Inoculation: Prepare a standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland standard). Inoculate each well of the microtiter plate with this suspension.
- Controls: Include positive controls (microorganism in broth without compound) and negative controls (broth only). A solvent control (microorganism in broth with DMSO) should also be included to ensure the solvent has no antimicrobial activity at the concentrations used.[20]
- Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for yeast).[21]
- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6][20]





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Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Anticancer Activity (MTT Assay)



The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[16]

- Cell Seeding: Seed cancer cells (e.g., B16F10 melanoma) into a 96-well plate at a specific density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the synthesized thiosemicarbazide derivatives for a specified period (e.g., 24-72 hours).
- MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for several hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.
- IC50 Calculation: The absorbance is directly proportional to the number of viable cells. Calculate the concentration of the compound that inhibits 50% of cell growth (IC50) by plotting cell viability against compound concentration.[16]

Conclusion and Future Outlook

4-Ethyl-3-thiosemicarbazide derivatives continue to be a fertile ground for the discovery of new therapeutic agents. Their straightforward synthesis and diverse biological activities make them attractive scaffolds for medicinal chemists. The data clearly indicate potent antimicrobial, antifungal, and anticancer effects, with well-supported mechanisms of action such as enzyme inhibition and metal chelation. Future research should focus on optimizing these derivatives to enhance target specificity and reduce potential toxicity. Further exploration of their synergistic effects with established drugs and the use of quantitative structure-activity relationship (QSAR) studies will be instrumental in designing the next generation of thiosemicarbazide-based therapeutics.[22][23]



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